molecular formula C12H16O5S B11827337 Phenyl b-D-thiogalactopyranoside

Phenyl b-D-thiogalactopyranoside

Cat. No.: B11827337
M. Wt: 272.32 g/mol
InChI Key: CQJFNCXDUYFOFA-SCWFEDMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl β-D-thiogalactopyranoside is a chemical compound used primarily as a substrate in biochemical research. It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is particularly useful in studying enzyme activities, especially those involving β-galactosidase.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl β-D-thiogalactopyranoside can be synthesized through the reaction of phenyl thiol with galactose derivatives under specific conditionsAfter the reaction, the protecting groups are removed to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl β-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The phenylthio group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the phenylthio group.

Scientific Research Applications

Phenyl β-D-thiogalactopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl β-D-thiogalactopyranoside is unique due to its specific interaction with β-galactosidase, making it an ideal substrate for studying this enzyme. Its structural differences from similar compounds, such as the presence of a phenylthio group, provide distinct biochemical properties and applications .

Properties

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(18)12(17-8)16-7-4-2-1-3-5-7/h1-5,8-15,18H,6H2/t8-,9+,10+,11-,12?/m1/s1

InChI Key

CQJFNCXDUYFOFA-SCWFEDMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.